molecular formula C26H23NO3 B6482778 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923256-78-4

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B6482778
CAS No.: 923256-78-4
M. Wt: 397.5 g/mol
InChI Key: ABYMYSUFSNDDLZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic small molecule with a molecular formula of C26H22FNO3 and a molecular weight of 415.5 g/mol . This compound is built around a 4H-chromen-4-one core , a privileged scaffold in medicinal chemistry known for its diverse biological activities . Chromen-4-one derivatives, which include chromones and coumarins, are extensively investigated for their potential as anticancer and antioxidant agents . Recent research on structurally similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides has demonstrated promising in vitro cytotoxic activity against human cancer cell lines, such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer), and significant antioxidant activity in various assays . The structural motif of this compound class is also found in other bioactive molecules, including hybrids with non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, which are engineered to create multi-functional agents . The presence of the benzamide and tert-butylphenyl substituents on the chromenone core makes this compound a valuable intermediate for probing structure-activity relationships (SAR) and for use in combinatorial chemistry to develop novel therapeutic candidates . This product is intended for research purposes such as biological screening, hit-to-lead optimization, and mechanism-of-action studies. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)23-16-22(28)21-14-13-20(15-24(21)30-23)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYMYSUFSNDDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The reaction begins with 2-hydroxyacetophenone and 4-tert-butylbenzaldehyde under basic conditions (e.g., NaOH or KOH) to form a chalcone intermediate. Subsequent cyclization via the Algar-Flynn-Oyamada reaction using hydrogen peroxide (H₂O₂) yields 2-(4-tert-butylphenyl)-4H-chromen-4-one. Typical conditions involve refluxing in ethanol or methanol, with reaction times ranging from 6–12 hours (Table 1).

Table 1: Reaction Conditions for Chromen-4-one Synthesis

Starting MaterialsBaseSolventTemperatureYieldSource
2-Hydroxyacetophenone + 4-tert-butylbenzaldehydeNaOH (10%)EthanolReflux68%

Friedel-Crafts Acylation

Alternatively, 2-hydroxyacetophenone reacts with 4-tert-butylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the chromenone core. This method avoids multi-step condensation but requires stringent anhydrous conditions.

Nitration and Reduction to 7-Amino Intermediate

Introducing the amino group at position 7 involves nitration followed by reduction .

Regioselective Nitration

Nitration of 2-(4-tert-butylphenyl)-4H-chromen-4-one using a nitrating mixture (H₂SO₄/HNO₃, 3:1) at 75°C for 1 hour selectively functionalizes position 7, yielding 7-nitro-2-(4-tert-butylphenyl)-4H-chromen-4-one. The electron-withdrawing keto group directs electrophilic substitution to the para position (C7).

Reductive Amination

The nitro group is reduced to an amine using SnCl₂·2H₂O in methanol at 60°C for 8 hours. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative but requires higher pressures (Table 2).

Table 2: Reduction Methods for 7-Nitro Intermediate

Reducing AgentSolventTemperatureTimeYieldSource
SnCl₂·2H₂OMeOH60°C8 h85%
H₂/Pd-C (10%)EtOAcRT, 40 psi4 h92%

Acylation to Form the Benzamide Moiety

The 7-amino group undergoes acylation with benzoyl chloride or derivatives.

Schotten-Baumann Reaction

Reaction of 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one with benzoyl chloride in aqueous NaOH and dichloromethane (DCM) at 0–5°C yields the target compound. This method is rapid but may require excess acylating agent.

Coupling Reagent-Mediated Acylation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in DCM improves yields (Table 3). This approach minimizes hydrolysis and side reactions.

Table 3: Acylation Conditions Comparison

MethodReagentsSolventYieldSource
Schotten-BaumannBenzoyl chloride + NaOHDCM/H₂O75%
EDCl/HOBtBenzoyl chlorideDCM88%

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Introducing the 4-tert-butylphenyl group via palladium-catalyzed coupling between 2-bromo-4H-chromen-4-one and 4-tert-butylphenylboronic acid offers regioselectivity. However, bromination at position 2 remains challenging.

Solid-Phase Synthesis

Immobilizing the chromenone core on resin enables stepwise functionalization, though scalability is limited.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Cyclization : Ethanol outperforms DMSO in yield (68% vs. 52%) due to better solubility.

  • Acylation : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Catalytic Improvements

  • Reduction : Switching from SnCl₂ to catalytic hydrogenation reduces metal waste.

  • Coupling Agents : EDCl/HOBt enhances reproducibility in large-scale batches .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, differing in substituents, electronic properties, or biological activity:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Features a benzamide linked to a 3,4-dimethoxyphenethylamine group instead of a chromenone core.
  • Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield, mp 90°C) .
  • Key Differences: Lacks the chromen-4-one scaffold, reducing planar rigidity. Lower molecular weight (C₁₇H₁₉NO₃, 297.3 g/mol) suggests improved solubility .

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

  • Structure: Positional isomer of the target compound, with the benzamide at the 6-position of the chromenone and a 4-methoxybenzamide group.
  • Properties: Molecular formula C₂₇H₂₅NO₄ (427.5 g/mol) .
  • Key Differences :
    • Methoxy substituent on the benzamide introduces polarizability and hydrogen-bond acceptor capacity, contrasting with the unsubstituted benzamide in the target compound.
    • Positional isomerism (6- vs. 7-substitution) may influence π-stacking interactions in crystal packing or biological targets .

N-(4-Oxo-2-(Trifluoromethyl)-4H-chromen-7-yl)benzamides

  • Structure : Chromen-4-one core with a trifluoromethyl (-CF₃) group at the 2-position and benzamide at the 7-position .
  • Synthesis: Synthesized via alkylation of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one with aryl halides .
  • Key Differences :
    • -CF₃ group increases electronegativity and metabolic stability compared to the tert-butyl group.
    • Higher lipophilicity (logP) due to -CF₃ may affect membrane permeability.

4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide

  • Structure: Contains a sulfonyl linker and bromophenyl group, diverging from the chromenone scaffold.
  • Properties: UV-Vis absorption peaks at 202.6 nm and 255.5 nm in methanol, indicating strong π→π* transitions .
  • Bromine atom may enable radiolabeling or halogen bonding in drug design, unlike the tert-butyl group .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₂₇H₂₅NO₃ 411.5 4-tert-butylphenyl, benzamide High lipophilicity
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 297.3 3,4-dimethoxyphenethylamine mp 90°C, electron-rich
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide C₂₇H₂₅NO₄ 427.5 4-methoxybenzamide, 6-position Polarizability from methoxy
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide C₁₇H₁₀F₃NO₃ 333.3 2-CF₃, 7-benzamide Enhanced metabolic stability
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide C₂₅H₂₄BrNO₄S 538.4 Bromophenyl, sulfonyl UV λmax 255.5 nm

Implications of Structural Variations

  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electronic Effects : Methoxy (in ) and trifluoromethyl (in ) groups alter electron density, impacting binding to targets like kinases or GPCRs.
  • Positional Isomerism: 6- vs. 7-substitution on the chromenone ring ( vs. ) could affect intermolecular interactions in crystal structures or pharmacological activity.

Q & A

Basic Research Questions

What are the standard synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process starting with the preparation of the chromenone core. A common approach includes:

Chromenone formation : Cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions .

Substituent introduction : The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, followed by benzamide conjugation using coupling reagents like EDCI/HOBt .

Optimization : Reaction parameters (solvent polarity, temperature, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield. For example, acetonitrile or DMF is used as a solvent, with temperatures ranging from 80–120°C .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the chromenone core (δ 6.5–8.5 ppm for aromatic protons) and benzamide moiety (amide proton at δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 442.2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For chromenone derivatives, a narrow gap (~3.5 eV) suggests potential charge-transfer interactions .
  • Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases. Docking scores (e.g., Glide score ≤ −8.0 kcal/mol) indicate strong binding affinity, guiding in vitro assays .

How should researchers address discrepancies in crystallographic data during structure refinement?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. Discrepancies in R values (>5%) may require re-examining hydrogen bonding or disorder modeling .
  • Validation metrics : Check PLATON alerts for missed symmetry or overfitting. For example, a Flack parameter >0.1 suggests incorrect absolute structure assignment .

What strategies are effective in optimizing the compound’s solubility and stability for biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Stability testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Half-life <24 hours may necessitate prodrug derivatization (e.g., esterification of the benzamide) .

Methodological Challenges and Solutions

How can researchers mitigate side reactions during benzamide conjugation?

  • Protection/deprotection : Temporarily protect reactive hydroxyl groups on the chromenone core using TMSCl before benzamide coupling .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing ester byproducts .

What experimental designs are recommended for studying the compound’s pharmacokinetic (PK) properties?

  • In vitro models : Caco-2 cell monolayers assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic clearance. A high Clint (>50 mL/min/kg) suggests rapid hepatic metabolism .

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